molecular formula C6H2F3NO2 B1304204 1,2,3-Trifluoro-5-nitrobenzene CAS No. 66684-58-0

1,2,3-Trifluoro-5-nitrobenzene

Cat. No.: B1304204
CAS No.: 66684-58-0
M. Wt: 177.08 g/mol
InChI Key: PTTUMBGORBMNBN-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-5-nitrobenzene: is an organic compound with the molecular formula C6H2F3NO2 . It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-5-nitrobenzene can be synthesized through the nitration of 1,2,3-trifluorobenzene. The nitration process typically involves the reaction of 1,2,3-trifluorobenzene with a mixture of nitric acid and sulfuric acid at low temperatures. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trifluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3-Trifluoro-5-nitrobenzene is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug design due to their unique properties, such as increased metabolic stability and enhanced binding affinity.

    Industry: It is employed in the manufacture of agrochemicals, dyes, and specialty polymers

Mechanism of Action

The mechanism of action of 1,2,3-trifluoro-5-nitrobenzene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These properties make it a valuable tool in studying enzyme mechanisms and developing new chemical entities .

Comparison with Similar Compounds

  • 1,2,4-Trifluoro-5-nitrobenzene
  • 2,4,6-Trifluoronitrobenzene
  • 3,4,5-Trifluoronitrobenzene

Comparison: 1,2,3-Trifluoro-5-nitrobenzene is unique due to the specific positioning of its fluorine and nitro groups, which imparts distinct electronic and steric properties. Compared to other trifluoronitrobenzene isomers, it may exhibit different reactivity patterns and physical properties, making it suitable for specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

1,2,3-trifluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTUMBGORBMNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985261
Record name 1,2,3-Trifluoro-5-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66684-58-0
Record name 3,4,5-Trifluoronitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trifluoro-5-nitrobenzene
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Record name 1,2,3-Trifluoro-5-nitrobenzene
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Record name 1,2,3-trifluoro-5-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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